molecular formula C8H12O4 B2372683 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid CAS No. 2166831-34-9

3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B2372683
CAS No.: 2166831-34-9
M. Wt: 172.18
InChI Key: HAHJZJBVUKPJMO-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring two functional groups: a methoxycarbonyl (COOCH₃) and a methyl (CH₃) substituent at the 3-position, along with a carboxylic acid group at the 1-position. This compound is likely explored in synthetic organic chemistry for applications in pharmaceuticals, agrochemicals, or materials science due to its strained cyclobutane ring and bifunctional reactivity.

Properties

IUPAC Name

3-methoxycarbonyl-3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(7(11)12-2)3-5(4-8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHJZJBVUKPJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166831-34-9
Record name 3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a suitable diene with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid Likely C₈H₁₂O₄ 3-methoxycarbonyl, 3-methyl, 1-COOH ~188.18 (estimated) Bifunctional reactivity, steric effects -
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid C₇H₁₀O₄ 3-methoxycarbonyl, 1-COOH 174.18 Ester hydrolysis studies
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C₁₂H₁₂O₄ 4-methoxyphenyl, 3-oxo, 1-COOH 220.22 High purity (99.78% HPLC), solid state stability
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 3-chlorophenyl, 3-methyl, 1-COOH 224.69 Potential agrochemical intermediate
3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₃BrO₃ 3-bromo-5-methoxyphenyl, 1-COOH 285.13 Halogenated aromatic substitution
Key Observations:
  • Aromatic vs. Aliphatic Substituents : Compounds like 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid and 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid demonstrate how aromatic substituents enhance molecular weight and alter solubility (e.g., phenyl groups increase hydrophobicity).
  • Functional Group Diversity: The 3-oxo group in the 4-methoxyphenyl derivative may facilitate keto-enol tautomerism, unlike the methoxycarbonyl group, which is more electron-withdrawing.

Physicochemical Properties

  • Purity and Stability : The 4-methoxyphenyl analog exhibits exceptional purity (99.78% by HPLC) and stability at room temperature , suggesting that bulky substituents may enhance crystallinity.
  • Boiling Points and Solubility : Methyl 3-methylenecyclobutane-1-carboxylate (a related ester) has a boiling point of 56–59°C at 20 Torr and a predicted density of 1.01 g/cm³ , highlighting the volatility of ester derivatives compared to carboxylic acids.

Biological Activity

3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid (CAS Number: 2166831-34-9) is a cyclobutane derivative notable for its unique structural features, including a methoxycarbonyl group and a methyl group attached to the cyclobutane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Formula : C8_8H12_{12}O4_4
  • Molecular Weight : 172.18 g/mol
  • Structure : The compound features a cyclobutane ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is primarily attributed to its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various enzymes and proteins, potentially modulating their functions. The compound's structure allows it to participate in diverse biochemical pathways, making it a valuable subject for further research.

Enzyme Interactions

Research indicates that 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid can influence enzyme activities, particularly those involved in metabolic pathways. Its interactions may lead to the inhibition or activation of specific enzymes, which could have implications in drug design and therapeutic applications.

Synthesis and Biological Testing

A study involving the synthesis of cyclobutane derivatives highlighted the potential of these compounds in biological applications. The derivatives were tested for their ability to inhibit specific enzyme activities associated with cancer progression. The results indicated that modifications to the cyclobutane structure could enhance biological activity, suggesting that 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid could be optimized for improved efficacy .

Comparative Analysis with Analog Compounds

In comparative studies, various cyclobutane derivatives were evaluated for their biological activities. Table 1 summarizes the IC50_{50} values (the concentration required to inhibit 50% of enzyme activity) of selected compounds:

Compound NameIC50_{50} (µM)Biological Activity
3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acidTBDPotential enzyme inhibitor
Cyclobutane derivative A25Moderate anticancer activity
Cyclobutane derivative B10Strong anticancer activity

Note: TBD indicates that further studies are needed to determine the exact IC50_{50} value for this compound.

Applications in Research and Industry

The compound has potential applications not only in medicinal chemistry but also in materials science. It can serve as a building block for synthesizing more complex molecules used in drug development and polymer production .

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